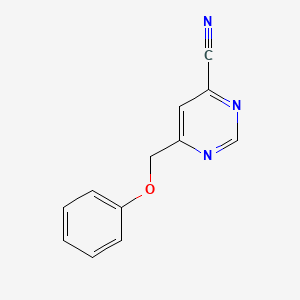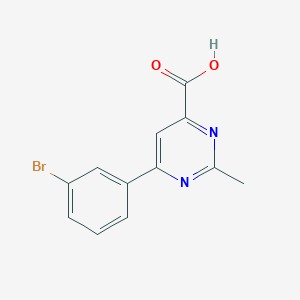![molecular formula C14H16N6O B14880578 3-{[3-(1H-benzimidazol-2-yl)propyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B14880578.png)
3-{[3-(1H-benzimidazol-2-yl)propyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD06641608 is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic research and industrial applications.
Preparation Methods
The synthesis of MFCD06641608 involves several steps, including specific reaction conditions and reagents. One common synthetic route involves a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method is efficient and produces high yields of the desired compound. Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure purity and consistency.
Chemical Reactions Analysis
MFCD06641608 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form different oxidized derivatives, while in substitution reactions, various substituted products can be obtained .
Scientific Research Applications
MFCD06641608 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound has potential therapeutic applications, particularly in the treatment of certain diseases. Industrially, MFCD06641608 is used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD06641608 involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Properties
Molecular Formula |
C14H16N6O |
|---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
3-[3-(1H-benzimidazol-2-yl)propylamino]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H16N6O/c1-9-13(21)18-14(20-19-9)15-8-4-7-12-16-10-5-2-3-6-11(10)17-12/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)(H2,15,18,20,21) |
InChI Key |
WZJPLDZPAPJFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NCCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


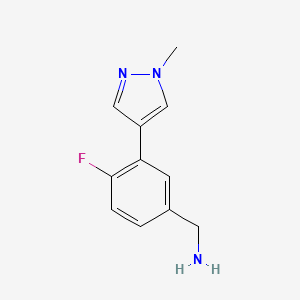

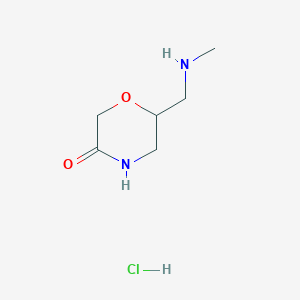
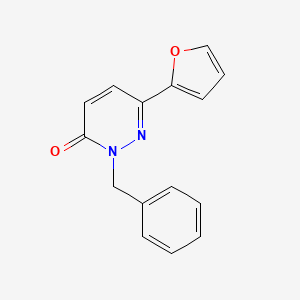
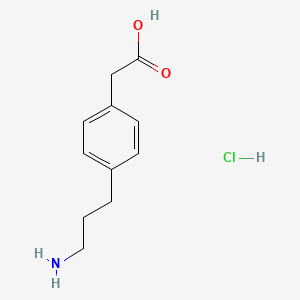
![3-[(Furan-2-ylmethyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14880509.png)
![1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14880517.png)
![2,2'-{cyclohexane-1,2-diylbis[nitrilo(E)methylylidene]}bis(4-nitrophenol)](/img/structure/B14880538.png)

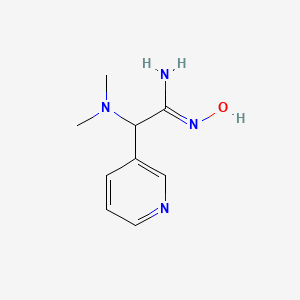
![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B14880556.png)
![2-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880563.png)
